molecular formula C10H12F3NOS B13035609 (1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL

Cat. No.: B13035609
M. Wt: 251.27 g/mol
InChI Key: FVGIACXSRZSECZ-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL ( 1270266-66-4) is a chiral amino alcohol building block of high interest in medicinal chemistry and drug discovery . Its molecular formula is C 10 H 12 F 3 NOS, with a molecular weight of 251.27 g/mol . The compound features a propan-2-ol backbone with a stereochemically defined amino group and a 4-(trifluoromethylthio)phenyl substituent . The trifluoromethylthio (-SCF 3 ) group is a key structural feature, known to significantly enhance the lipophilicity and metabolic stability of molecules, which can improve their absorption and bioavailability . This makes the compound a valuable precursor in the development of potential pharmaceutical agents. Preliminary research suggests derivatives of this chiral amino alcohol may possess notable biological activities. Studies indicate potential for antimicrobial properties against various pathogens and anti-inflammatory effects, as predicted by computational models . The mechanism of action is believed to involve interaction with specific enzymes or receptors, facilitated by the compound's ability to penetrate biological membranes effectively due to the lipophilic -SCF 3 group . The synthesis of this enantiomerically pure compound often involves sophisticated routes like electrophilic or nucleophilic trifluoromethylthiolation of phenyl precursors followed by asymmetric reductive amination or hydrogenation, employing chiral catalysts to achieve high enantiomeric excess (ee > 90%), which is critical for its biological activity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12F3NOS

Molecular Weight

251.27 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1

InChI Key

FVGIACXSRZSECZ-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)SC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethylthio)benzaldehyde and (S)-2-amino-1-propanol.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with (S)-2-amino-1-propanol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL

  • Key Difference : The (1S,2R)-enantiomer (CAS 1270385-18-6) differs in stereochemistry at the C2 position.
  • Impact : Stereochemical variation often leads to divergent biological activity or binding affinity. For example, in drug development, enantiomers may exhibit distinct pharmacokinetic profiles or target selectivity .
  • Molecular Formula: C₁₀H₁₂F₃NOS (identical to the (1S,2S)-form).

Substituent Variation: (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL

  • Key Difference : The 4-(trifluoromethylthio)phenyl group is replaced with a 3-(tert-butyl)phenyl substituent (CAS 1019534-32-7).
  • This may alter solubility and metabolic stability .
  • Molecular Formula: C₁₃H₂₁NO (higher molecular weight due to tert-butyl).

Fluorination Pattern: (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol

  • Key Difference : The trifluoromethylthio group is absent; instead, the phenyl ring has 2,3,5-trifluoro substitution (CAS unspecified).
  • Impact: Trifluorophenyl groups are less lipophilic than trifluoromethylthio but still enhance electronegativity. This compound (C₉H₁₀F₃NO) has a lower molecular weight (205.18 g/mol) and ≥95% purity, suggesting utility in high-precision applications .

Chlorinated Derivative: (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

  • Key Difference : Incorporates a 2-chloro substituent alongside 4-(trifluoromethyl)phenyl (CAS 1212998-44-1).
  • Molecular weight increases to 253.65 g/mol (C₁₀H₁₁ClF₃NO) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity/Storage Notes
(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL Not provided Likely C₁₀H₁₂F₃NOS Estimated ~251.3 4-(Trifluoromethylthio)phenyl Not available
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 C₁₀H₁₂F₃NOS ~251.3 4-(Trifluoromethylthio)phenyl Typical specifications noted
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C₁₃H₂₁NO ~207.3 3-(tert-Butyl)phenyl Structural data available
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol Not provided C₉H₁₀F₃NO 205.18 2,3,5-Trifluorophenyl ≥95% purity
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1212998-44-1 C₁₀H₁₁ClF₃NO 253.65 2-Chloro-4-(trifluoromethyl)phenyl Smiles notation provided

Research Implications

  • Stereochemistry : The (1S,2S) vs. (1S,2R) enantiomers (e.g., ) underscore the need for chiral resolution techniques in drug development.
  • Substituent Effects : Electron-withdrawing groups like S-CF₃ (high lipophilicity) vs. tert-butyl (steric bulk) influence solubility and metabolic pathways .
  • Fluorine/Chlorine Synergy : Compounds with combined halogenation (e.g., ) may exhibit enhanced stability or target binding, warranting further study .

Biological Activity

(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3NOS. Its unique structure includes an amino group and a trifluoromethylthio group, which enhance its lipophilicity and biological interactions. The stereochemistry of the compound is crucial for its interaction with biological receptors.

PropertyValue
Molecular Formula C10H12F3NOS
Molecular Weight 237.19 g/mol
CAS Number 1213841-18-9
Functional Groups Amino, Trifluoromethylthio

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may have efficacy against various bacterial strains. The presence of the trifluoromethylthio group enhances its interaction with microbial targets.
  • Pharmacological Potential : The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to applications in neuropharmacology.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that minor modifications in the molecular structure can significantly impact biological activity. For instance, the introduction of different substituents on the phenyl ring or variations in the amino group can alter binding affinities and selectivity towards specific receptors.

Key Findings from SAR Studies:

  • Fluorinated Phenyl Moiety : Enhances binding affinity due to increased lipophilicity.
  • Amino Group Positioning : The stereochemistry influences receptor binding and subsequent biological responses.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Escherichia coli and Pseudomonas aeruginosa. The compound demonstrated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
P. aeruginosa16 µg/mL

Study 2: Neuropharmacological Applications

In another investigation focusing on neuropharmacological applications, this compound was assessed for its ability to modulate neurotransmitter systems. Results indicated that the compound could potentially enhance serotonin receptor activity, which may have implications for treating mood disorders.

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